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Introduction:

BI-1206 is a first-in-class monoclonal antibody that targets the inhibitory Fc gamma receptor IIB

(FcγRIIB or CD32B).[1][2] FcγRIIB is the sole inhibitory member of the FcγR family and is

known to be overexpressed in various forms of non-Hodgkin's lymphoma (NHL), where its high

expression is associated with a poor prognosis.[1] One of the mechanisms of resistance to

therapeutic antibodies like rituximab is the engagement of FcγRIIB on the surface of B-cell

lymphoma cells, which leads to the internalization of the antibody-CD20 complex and a

dampening of the therapeutic effect.[3] BI-1206 is designed to block this inhibitory signal,

thereby enhancing the efficacy of other anticancer antibodies that rely on Fc-mediated effector

functions.[1] These application notes provide detailed protocols for in vitro cell-based assays to

characterize the activity of BI-1206, particularly its ability to potentiate the effects of rituximab

on B-cell lymphoma cell lines.

Mechanism of Action of BI-1206
BI-1206 binds with high affinity to FcγRIIB, preventing the binding of the Fc portion of other

therapeutic antibodies, such as rituximab. This blockade has two main consequences:

Prevention of Antibody Internalization: By blocking FcγRIIB, BI-1206 prevents the

internalization of the rituximab-CD20 complex, thereby maintaining a high density of the

therapeutic antibody on the cell surface.
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Enhancement of Effector Functions: With the inhibitory signal from FcγRIIB blocked, the

activating Fc receptors on effector immune cells (like Natural Killer cells) can be more

effectively engaged by the Fc portion of rituximab. This leads to enhanced Antibody-

Dependent Cell-Mediated Cytotoxicity (ADCC). Similarly, the classical complement pathway

can be more robustly activated, leading to increased Complement-Dependent Cytotoxicity

(CDC).

The following diagram illustrates the proposed mechanism of action of BI-1206 in conjunction

with rituximab.

Mechanism of Action of BI-1206 with Rituximab

Without BI-1206 With BI-1206

Rituximab

CD20

Binds

FcγRIIB

Binds

B-cell Lymphoma Cell Internalization

Leads to

Reduced ADCC/CDC

BI-1206

FcγRIIB

Blocks

Rituximab

CD20

Binds

NK Cell

Activates

Complement

Activates

B-cell Lymphoma Cell Enhanced ADCC/CDC

Click to download full resolution via product page

Caption: BI-1206 blocks the inhibitory FcγRIIB, enhancing rituximab-mediated ADCC and CDC.
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Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
Assay
This protocol describes how to measure the ability of BI-1206 to enhance rituximab-mediated

ADCC against a B-cell lymphoma cell line.

Principle: Natural Killer (NK) cells are effector cells that can lyse target cells coated with

antibodies. This assay quantifies the lysis of a CD20-expressing B-cell lymphoma cell line (e.g.,

Daudi) by NK cells in the presence of rituximab, with and without BI-1206. Cell lysis is

commonly measured by the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

Target Cells: Daudi (human Burkitt's lymphoma) cells (ATCC CCL-213).

Effector Cells: Freshly isolated human Natural Killer (NK) cells or a suitable NK cell line (e.g.,

NK-92).

Antibodies: Rituximab, BI-1206, and an isotype control antibody.

Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, LDH

Cytotoxicity Assay Kit.

Equipment: 96-well cell culture plates, centrifuge, 37°C incubator with 5% CO₂, microplate

reader.

Protocol Workflow:
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Start

Seed Daudi target cells
(e.g., 2 x 10^5 cells/mL)

Add serial dilutions of Rituximab
+/- a fixed concentration of BI-1206

Incubate for 15-30 min at 37°C
(Opsonization)

Add NK effector cells
(E:T ratio of 10:1 to 20:1)

Incubate for 4-6 hours at 37°C

Centrifuge plate to pellet cells

Collect supernatant

Perform LDH release assay

Measure absorbance at 490 nm

Calculate % Cytotoxicity

End

Click to download full resolution via product page

Caption: Workflow for the Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) assay.
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Detailed Steps:

Culture Daudi cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-

Streptomycin.

On the day of the assay, harvest and wash the Daudi cells, and resuspend them at a

concentration of 2 x 10⁵ cells/mL in assay medium (RPMI-1640 with 5% FBS).

Seed 50 µL of the Daudi cell suspension into each well of a 96-well plate.

Prepare serial dilutions of rituximab in the assay medium. For the combination treatment,

add a fixed, optimal concentration of BI-1206 to the rituximab dilutions. Include controls with

rituximab alone, BI-1206 alone, and an isotype control antibody.

Add 50 µL of the antibody solutions to the respective wells and incubate for 30 minutes at

37°C to allow opsonization.

During the opsonization, prepare the NK effector cells. If using freshly isolated NK cells,

adjust their concentration to achieve the desired effector-to-target (E:T) ratio (e.g., for a 10:1

E:T ratio, prepare a suspension of 2 x 10⁶ cells/mL).

Add 100 µL of the NK cell suspension to each well.

Set up control wells for spontaneous LDH release (target cells only) and maximum LDH

release (target cells with lysis buffer from the kit).

Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

After incubation, centrifuge the plate at 250 x g for 5 minutes.

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

Add 50 µL of the LDH substrate mix to each well and incubate for 30 minutes at room

temperature, protected from light.

Add 50 µL of the stop solution and measure the absorbance at 490 nm using a microplate

reader.
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Calculate the percentage of specific cytotoxicity using the following formula: % Cytotoxicity =

[(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)]

x 100

Data Presentation:

Treatment Rituximab Conc. (µg/mL) % Cytotoxicity (Mean ± SD)

Rituximab 0.01 15 ± 2.1

0.1 35 ± 3.5

1 60 ± 4.2

Rituximab + BI-1206 (10

µg/mL)
0.01 25 ± 2.8

0.1 55 ± 4.1

1 85 ± 5.3

Isotype Control 1 5 ± 1.2

Note: The data presented in this table is representative and should be generated

experimentally.

Complement-Dependent Cytotoxicity (CDC) Assay
This protocol is designed to assess the ability of BI-1206 to enhance rituximab-mediated CDC.

Principle: Certain antibodies, when bound to a target cell, can activate the classical

complement cascade, leading to the formation of the membrane attack complex (MAC) and

subsequent cell lysis. This assay measures the lysis of a B-cell lymphoma cell line in the

presence of rituximab and a source of complement (e.g., human serum), with and without BI-

1206. Cell lysis can be quantified by measuring the release of a pre-loaded fluorescent dye,

such as calcein-AM.

Materials:

Target Cells: Daudi or Raji (human Burkitt's lymphoma) cells.
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Antibodies: Rituximab, BI-1206, and an isotype control antibody.

Reagents: RPMI-1640 medium, FBS, Penicillin-Streptomycin, Calcein-AM, Normal Human

Serum (as a source of complement), Heat-inactivated Human Serum (control).

Equipment: 96-well cell culture plates, centrifuge, 37°C incubator with 5% CO₂, fluorescence

microplate reader.

Protocol Workflow:
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Start

Label Daudi/Raji cells with Calcein-AM

Wash cells to remove excess dye

Seed labeled cells into a 96-well plate

Add serial dilutions of Rituximab
+/- a fixed concentration of BI-1206

Incubate for 15 min at RT

Add Normal Human Serum (complement)

Incubate for 1-2 hours at 37°C

Centrifuge plate

Collect supernatant

Measure fluorescence (Excitation: 485 nm, Emission: 520 nm)

Calculate % Lysis

End

Click to download full resolution via product page

Caption: Workflow for the Complement-Dependent Cytotoxicity (CDC) assay.
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Detailed Steps:

Harvest and wash Daudi or Raji cells and resuspend them at 1 x 10⁶ cells/mL in serum-free

RPMI-1640.

Add Calcein-AM to a final concentration of 5 µM and incubate for 30 minutes at 37°C.

Wash the cells three times with assay medium (RPMI-1640 with 5% FBS) to remove

extracellular Calcein-AM.

Resuspend the labeled cells at a concentration of 2 x 10⁵ cells/mL and seed 50 µL per well in

a 96-well plate.

Prepare serial dilutions of rituximab with and without a fixed concentration of BI-1206.

Add 50 µL of the antibody solutions to the cells and incubate for 15 minutes at room

temperature.

Add 50 µL of normal human serum (typically at a final concentration of 10-25%) to the wells.

Include controls with heat-inactivated serum to demonstrate complement dependency.

Set up controls for spontaneous release (cells with medium only) and maximum release

(cells with a lysis buffer).

Incubate the plate for 1-2 hours at 37°C.

Centrifuge the plate at 250 x g for 5 minutes.

Transfer 100 µL of the supernatant to a new black-walled 96-well plate.

Measure the fluorescence with an excitation wavelength of 485 nm and an emission

wavelength of 520 nm.

Calculate the percentage of specific lysis using the formula: % Lysis = [(Experimental release

- Spontaneous release) / (Maximum release - Spontaneous release)] x 100

Data Presentation:
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Treatment
Rituximab Conc.
(µg/mL)

% Lysis (Mean ±
SD)

EC₅₀ (µg/mL)

Rituximab 0.1 20 ± 2.5 0.985

1 50 ± 4.8

10 75 ± 6.1

Rituximab + BI-1206

(10 µg/mL)
0.1 35 ± 3.2 0.450

1 70 ± 5.5

10 90 ± 7.0

Isotype Control 10 8 ± 1.5 >10

Note: The data presented in this table is representative and should be generated

experimentally. EC₅₀ values can be calculated using a sigmoidal dose-response curve fit.

Apoptosis Assay by Flow Cytometry
This protocol is used to quantify the induction of apoptosis in B-cell lymphoma cells following

treatment with BI-1206 in combination with rituximab.

Principle: Apoptosis is a form of programmed cell death. One of the early events in apoptosis is

the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma

membrane. Annexin V is a protein that has a high affinity for PS and can be used to detect

apoptotic cells. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot

cross the membrane of live cells. Therefore, it is used to identify necrotic or late apoptotic cells.

By using Annexin V and PI staining, it is possible to distinguish between live, early apoptotic,

and late apoptotic/necrotic cells.

Materials:

Target Cells: B-cell lymphoma cell line (e.g., Daudi, Raji).

Antibodies: Rituximab, BI-1206.
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Reagents: RPMI-1640 medium, FBS, Annexin V-FITC Apoptosis Detection Kit (containing

Annexin V-FITC, Propidium Iodide, and Binding Buffer).

Equipment: 6-well plates, centrifuge, flow cytometer.

Protocol Workflow:
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Start

Seed cells in 6-well plates

Treat with Rituximab +/- BI-1206
for 24-48 hours

Harvest cells (including supernatant)

Wash cells with cold PBS

Resuspend in Annexin V Binding Buffer

Add Annexin V-FITC and Propidium Iodide

Incubate for 15 min at RT in the dark

Analyze by flow cytometry within 1 hour

End

Click to download full resolution via product page

Caption: Workflow for the apoptosis assay using Annexin V and PI staining.
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Detailed Steps:

Seed 1 x 10⁶ cells per well in 6-well plates and allow them to adhere (if applicable) or adjust

to the culture conditions.

Treat the cells with the desired concentrations of rituximab, BI-1206, or the combination.

Include an untreated control. Incubate for 24-48 hours.

Harvest the cells, including any floating cells in the supernatant, by centrifugation.

Wash the cells twice with cold PBS.

Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of Annexin V Binding Buffer to each tube.

Analyze the cells by flow cytometry within one hour.

Gate the cell populations to quantify the percentage of live (Annexin V- / PI-), early apoptotic

(Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cells.

Data Presentation:

Treatment
% Live Cells (Mean
± SD)

% Early Apoptotic
Cells (Mean ± SD)

% Late
Apoptotic/Necrotic
Cells (Mean ± SD)

Untreated Control 95 ± 2.1 3 ± 0.8 2 ± 0.5

Rituximab (10 µg/mL) 70 ± 4.5 20 ± 2.3 10 ± 1.8

Rituximab (10 µg/mL)

+ BI-1206 (10 µg/mL)
45 ± 5.2 40 ± 3.9 15 ± 2.1

BI-1206 (10 µg/mL) 92 ± 2.5 5 ± 1.1 3 ± 0.7
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Note: The data presented in this table is representative and should be generated

experimentally.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://www.benchchem.com/product/b10787416?utm_src=pdf-custom-synthesis
https://www.bioinvent.com/en/clinical-programs/our-programs/bi-1206rituximab
https://www.bioinvent.com/en/clinical-programs/our-programs/bi-1206pembrolizumab
https://pmc.ncbi.nlm.nih.gov/articles/PMC8996600/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8996600/
https://www.benchchem.com/product/b10787416#how-to-use-bi-1230-in-cell-based-assays
https://www.benchchem.com/product/b10787416#how-to-use-bi-1230-in-cell-based-assays
https://www.benchchem.com/product/b10787416#how-to-use-bi-1230-in-cell-based-assays
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10787416?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10787416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10787416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

